Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate
CAS No.: 618411-07-7
Cat. No.: VC20183765
Molecular Formula: C23H30N2O5S
Molecular Weight: 446.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618411-07-7 |
|---|---|
| Molecular Formula | C23H30N2O5S |
| Molecular Weight | 446.6 g/mol |
| IUPAC Name | propan-2-yl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C23H30N2O5S/c1-6-7-11-29-17-9-8-16(13-18(17)28-5)21-20(22(27)30-14(2)3)15(4)24-23-25(21)19(26)10-12-31-23/h8-9,13-14,21H,6-7,10-12H2,1-5H3 |
| Standard InChI Key | WCLWAIXKDAXAFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC(C)C)OC |
Introduction
Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate is a complex organic compound characterized by its pyrimido[2,1-b] thiazine core structure. This compound features a butoxy and methoxy substituent on the aromatic ring, which contributes to its potential biological activity. The molecular formula is C23H30N2O5S, and it has a molecular weight of approximately 446.6 g/mol .
Synthesis and Chemical Reactivity
The synthesis of Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate involves several steps, typically starting with the formation of the pyrimido[2,1-b] thiazine core. The incorporation of the butoxy and methoxy substituents is crucial for achieving the desired biological activity. The chemical reactivity of this compound can be explored through various pathways, including nucleophilic substitution reactions and interactions with biological targets .
Comparison with Similar Compounds
Several compounds share structural similarities with Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Isopropyl 6-(4-isopropylphenyl)-8-methyl-4-oxo... | Different phenolic substituent | Variations in alkyl chain length |
| Isopropyl 6-[4-(acetyloxy)phenyl]-8-methyl... | Acetoxy group instead of methoxy | Different functional group on the phenyl ring |
| Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-... | Benzyloxy substituent | Presence of an aromatic ether |
These compounds highlight the diversity within this chemical class and underscore the unique structural elements that may confer distinct biological activities or reactivity patterns.
Research Findings and Future Directions
Research on Isopropyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B] thiazine-7-carboxylate is ongoing, with a focus on understanding its interactions with biological targets. Studies using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR are essential for verifying the compound's structure and elucidating its pharmacological profile . Further investigations are needed to fully explore its therapeutic potential and to optimize its synthesis for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume